molecular formula C10H16N4 B361463 3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE CAS No. 17066-76-1

3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE

Cat. No.: B361463
CAS No.: 17066-76-1
M. Wt: 192.26g/mol
InChI Key: GTOLDLDQCJDGLJ-UHFFFAOYSA-N
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Description

3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are five-membered rings containing two nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a hydrazine derivative with a diketone or ketoester in the presence of an acid or base catalyst.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the pyrazole rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, pyrazole derivatives are known for their potential as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds.

Medicine

In medicine, this compound could be explored for its therapeutic potential, possibly as an anti-cancer or anti-viral agent.

Industry

Industrially, pyrazole derivatives might be used in the synthesis of dyes, agrochemicals, or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, pyrazole derivatives might interact with enzymes or receptors, inhibiting or modulating their activity. Molecular targets could include kinases, proteases, or other critical proteins in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazole
  • 4,5-dimethyl-1H-pyrazole
  • 1-phenyl-3,5-dimethyl-1H-pyrazole

Uniqueness

3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE is unique due to its specific substitution pattern, which might confer distinct chemical reactivity or biological activity compared to other pyrazole derivatives.

Properties

CAS No.

17066-76-1

Molecular Formula

C10H16N4

Molecular Weight

192.26g/mol

IUPAC Name

3,5,5-trimethyl-1-(5-methyl-1H-pyrazol-3-yl)-4H-pyrazole

InChI

InChI=1S/C10H16N4/c1-7-5-9(12-11-7)14-10(3,4)6-8(2)13-14/h5H,6H2,1-4H3,(H,11,12)

InChI Key

GTOLDLDQCJDGLJ-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C)C)C2=NNC(=C2)C

Canonical SMILES

CC1=NN(C(C1)(C)C)C2=NNC(=C2)C

Origin of Product

United States

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